Product packaging for 1-Bromo-1,2-difluoro-1,4-pentadiene(Cat. No.:)

1-Bromo-1,2-difluoro-1,4-pentadiene

Cat. No.: B13149387
M. Wt: 182.99 g/mol
InChI Key: JVBBHFCPHKUCMW-SNAWJCMRSA-N
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Description

Historical Context of Halogenated Diene Synthesis

The synthesis of halogenated dienes has been a subject of interest for many decades, with early reports on simple chlorinated butadienes dating back to the late 19th and early 20th centuries. researchgate.net A significant review of the synthesis of halogenated butadiene derivatives was compiled by Petrov in 1944. researchgate.net Historically, the synthesis of these compounds often involved elimination reactions, such as dehydrohalogenation and dehalogenation of polyhalogenated precursors. researchgate.net

The latter half of the 20th century saw the development of powerful cross-coupling reactions that revolutionized the synthesis of complex molecules, including halogenated dienes. Key among these are:

The Suzuki Coupling (1979): This reaction involves the coupling of a boronic acid derivative with a vinyl halide in the presence of a palladium catalyst and a base. mdpi.com

The Negishi Coupling (1977): This method couples organozinc compounds with halogenated substrates, also catalyzed by palladium or nickel. mdpi.com

The Mizoroki-Heck Reaction (1971-1972): This reaction creates a new carbon-carbon bond by coupling a halide with an alkene in the presence of a base and a palladium catalyst. mdpi.com

These methods provided chemists with versatile tools to construct conjugated diene systems with high stereo- and regioselectivity, opening the door to the synthesis of a wide array of halogenated dienes for various applications. The introduction of different halogens, such as fluorine, chlorine, and bromine, into the diene structure was found to be of considerable interest, leading to compounds with potential applications as monomers for polymers with enhanced properties and as intermediates in the synthesis of valuable polyfunctional products. researchgate.net

Significance of Fluorine and Bromine in Molecular Design

The incorporation of halogen atoms, particularly fluorine and bromine, into organic molecules is a widely used strategy in medicinal chemistry and materials science to fine-tune their physical, chemical, and biological properties.

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This can increase the half-life of a drug, allowing for less frequent dosing. nih.gov

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes and improve bioavailability. researchgate.netnih.gov

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets like proteins and enzymes. researchgate.net

Conformational Control: The presence of fluorine can influence the preferred conformation (3D shape) of a molecule, which can be crucial for its biological activity.

It is estimated that around 20% of all pharmaceuticals contain at least one fluorine atom. nih.gov Furthermore, the isotope ¹⁸F is a key component in positron emission tomography (PET) imaging, a powerful diagnostic tool. researchgate.net

Bromine , while less commonly used in pharmaceuticals than fluorine or chlorine, also offers distinct advantages in molecular design. nih.gov

Therapeutic Activity: The introduction of bromine can increase the therapeutic activity of a compound. nih.gov

Halogen Bonding: Bromine atoms can participate in halogen bonds, a type of non-covalent interaction that can influence how a drug binds to its target, potentially increasing its selectivity and potency. nih.gov

Synthetic Utility: Bromine is an excellent leaving group in various organic reactions, making brominated compounds valuable synthetic intermediates for creating more complex molecules. nih.gov Bromination is a fundamental transformation in organic synthesis, and various bromo-organic compounds are used for bromination, oxidation, and cyclization reactions. nih.gov

The presence of both fluorine and bromine in 1-Bromo-1,2-difluoro-1,4-pentadiene (B8006704) makes it a potentially valuable building block, combining the unique electronic properties conferred by fluorine with the synthetic versatility of a bromo-substituted alkene.

Overview of 1,4-Pentadiene (B1346968) Derivatives in Chemical Research

The 1,4-pentadiene scaffold is a non-conjugated diene, meaning its two double bonds are separated by a methylene (B1212753) (-CH₂-) group. masterorganicchemistry.com This structural motif is found in various natural products and serves as a versatile starting material in organic synthesis. While 1,4-pentadiene itself does not undergo Diels-Alder reactions due to its non-conjugated nature, its derivatives can be transformed into a wide array of other molecules. masterorganicchemistry.com

In recent years, research has focused on the biological activities of various derivatives of the pentadiene skeleton. Of particular note are the penta-1,4-dien-3-one derivatives. These compounds, which are structurally related to curcumin, have been shown to possess a broad spectrum of biological activities, including:

Antiviral nih.govresearchgate.net

Antibacterial researchgate.netpeerj.com

Anticancer researchgate.netnih.gov

Anti-inflammatory peerj.com

For example, novel penta-1,4-dien-3-one derivatives containing quinazoline (B50416) and oxime ether moieties have been synthesized and shown to exhibit potent inhibitory effects against certain cancer cell lines. nih.gov Other studies have demonstrated the effectiveness of different derivatives against the tobacco mosaic virus (TMV). nih.govpeerj.com These findings highlight the potential of the 1,4-pentadiene framework as a basis for the development of new therapeutic agents. The introduction of various functional groups and heterocyclic moieties onto the pentadiene backbone allows for the creation of large libraries of compounds for biological screening.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1730-24-1 chemicalbook.comcymitquimica.comscbt.com
Molecular Formula C₅H₅BrF₂ chemicalbook.com
Molecular Weight 182.99 g/mol chemicalbook.com
Synonyms (1Z)-1-bromo-1,2-difluoropenta-1,4-diene cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrF2 B13149387 1-Bromo-1,2-difluoro-1,4-pentadiene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5BrF2

Molecular Weight

182.99 g/mol

IUPAC Name

(1Z)-1-bromo-1,2-difluoropenta-1,4-diene

InChI

InChI=1S/C5H5BrF2/c1-2-3-4(7)5(6)8/h2H,1,3H2/b5-4+

InChI Key

JVBBHFCPHKUCMW-SNAWJCMRSA-N

Isomeric SMILES

C=CC/C(=C(\F)/Br)/F

Canonical SMILES

C=CCC(=C(F)Br)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Bromo 1,2 Difluoro 1,4 Pentadiene and Its Derivatives

Strategic Approaches to Fluorinated Brominated Diene Scaffolds

The construction of fluorinated and brominated diene scaffolds requires precise control over the introduction of halogen atoms and the formation of the conjugated diene system. Strategic approaches often involve multi-step sequences that build the carbon framework and then introduce the halogen atoms with high regioselectivity and stereoselectivity.

Dehalogenation Pathways to Fluoro-Dienes

Dehalogenation reactions represent a powerful tool for the formation of carbon-carbon double bonds. In the context of synthesizing fluoro-dienes, these pathways often start from more saturated and heavily halogenated precursors. Reductive dehalogenation, often mediated by metals or radical initiators, can lead to the formation of the desired diene system. The choice of dehalogenating agent and reaction conditions is critical to control the extent of dehalogenation and avoid unwanted side reactions. While direct dehalogenation to form 1-Bromo-1,2-difluoro-1,4-pentadiene (B8006704) is not extensively documented, analogous transformations suggest the feasibility of such routes. For instance, the reduction of polyhalogenated alkanes can proceed in a stepwise manner, allowing for the selective removal of certain halogen atoms to yield unsaturated products. The relative reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) often dictates the outcome of these reactions.

Enzymatic dehalogenation is also an emerging field, offering highly selective transformations under mild conditions. nih.gov While primarily known for their role in the degradation of organohalogens, dehalogenating enzymes could potentially be engineered for synthetic applications. nih.gov The mechanism of these enzymes often involves nucleophilic substitution or reductive processes. nih.govacs.org

A plausible, though not explicitly detailed in the literature for this specific molecule, dehalogenation route could involve a precursor such as a 1,2,4,5-tetrahalo-1,2-difluoropentane. Selective dehalogenation at the 4 and 5 positions would yield the desired 1,4-diene moiety.

Regioselective and Stereoselective Functionalization Strategies

Achieving the specific arrangement of atoms in this compound, with the bromo and fluoro groups on the same double bond, necessitates highly controlled functionalization strategies. The synthesis of dihaloalkenes with two different halogens can be particularly challenging but offers significant synthetic advantages for subsequent cross-coupling reactions. nih.gov

One approach involves the regio- and stereoselective dihalogenation of alkynes. nih.gov By using a combination of an N-halosuccinimide (NXS) as an electrophilic halogen source and an alkali metal halide in an acidic medium, it is possible to generate mixed halogen species in situ, such as IBr or BrCl, which can add across a triple bond with high trans-selectivity. nih.gov While this specific methodology has been demonstrated for various alkynes, its application to a precursor of this compound would require a suitably substituted alkyne.

Another powerful strategy is the hydrofluorination of enynes, which can provide access to fluorinated dienes. nih.govresearchgate.netrsc.org This method often proceeds through a vinyl cation intermediate, and the regiochemical and stereochemical outcome can be influenced by the substrate and reaction conditions. nih.govresearchgate.netrsc.org For the synthesis of this compound, a bromo-substituted enyne could potentially undergo regioselective hydrofluorination.

The development of methods for the stereoselective synthesis of highly substituted 1,3-dienes is an active area of research. nih.gov One innovative approach involves a tetra-component reaction using borylated dendralenes, which allows for the "à la carte" introduction of various functional groups with high regio- and stereoselectivity. nih.gov This method proceeds through a carbolithiation/electrophilic trapping sequence followed by a stereoretentive halodeborylation, yielding 1-bromo-1,3-dienes as single E,E isomers. nih.gov

Strategy Precursor Type Key Reagents Outcome Reference
DihalogenationAlkyneN-halosuccinimide, Alkali Metal Halide, Acetic Acidtrans-1,2-Dihaloalkenes nih.gov
HydrofluorinationEnynePyridinium Tetrafluoroborate(Z)-Fluorinated Dienoates nih.govresearchgate.netrsc.org
MultifunctionalizationBorylated DendraleneOrganolithium, Electrophiles (e.g., NBS)Highly Substituted 1-Bromo-1,3-dienes nih.gov

Transition Metal-Catalyzed Coupling Reactions for this compound Analogues

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of carbon-carbon and carbon-heteroatom bonds in fluorinated dienes is no exception. Palladium, copper, and zinc have emerged as key metals in these transformations.

Palladium-Catalyzed Cross-Coupling Innovations

Palladium catalysts are widely used for their efficiency in forming C-C bonds. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are fundamental tools in modern organic synthesis. For the synthesis of analogues of this compound, these reactions could be employed to introduce the allyl group or to further functionalize the bromo-vinylic position.

For instance, palladium(0)-catalyzed cross-coupling of 1,1-diboronates with vinyl bromides has been shown to produce 1,4-dienes. nih.gov This reaction proceeds through an initial coupling to form an allylboron intermediate, which then undergoes a second coupling. nih.gov The high reactivity of both the 1,1-diboronate and the allylboron intermediate drives the reaction. nih.gov

Recent advances in palladium-catalyzed C-H fluorination have also been reported, although these are more commonly applied to aromatic systems. beilstein-journals.org These reactions often use a directing group to achieve ortho-selectivity and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). beilstein-journals.org

Reaction Type Catalyst Substrates Product Reference
Cross-CouplingPalladium(0)1,1-Diboronates, Vinyl Bromides1,4-Dienes nih.gov
C-H FluorinationPalladium(II)Oxalyl Amide-Protected Benzylamines, NFSIortho-Fluorinated Benzylamines beilstein-journals.org

Copper-Mediated and Organocuprate-Based Methods

Copper-mediated reactions have become increasingly important, particularly in fluorination chemistry. rsc.org Copper catalysts can mediate the fluorination of various substrates under relatively mild conditions. For example, copper-mediated intramolecular aminofluorination of 1,3-dienes has been developed using nucleophilic fluorine sources like AgF or Et3N·3HF. rsc.org This reaction proceeds via an aminocupration of the diene, followed by the formation of an allyl-copper intermediate that reacts with the fluoride (B91410) source. rsc.org

Copper-mediated radiofluorination of arylstannanes and arylboron precursors has also been extensively developed, highlighting the utility of copper in introducing fluorine, including radioactive isotopes for PET imaging. nih.govmdpi.com These methods often require a copper salt, such as Cu(OTf)₂, and can be performed under mild conditions. nih.govmdpi.com The transmetalation of the aryl or vinyl group to copper is a key step in these processes. nih.gov

Organocuprates are also powerful reagents for the formation of C-C bonds. The reaction of an organocuprate with a vinyl halide is a classic method for forming substituted alkenes. In the context of this compound, an organocuprate could be used to displace the bromine atom, introducing a new substituent with retention of stereochemistry.

Reaction Type Copper Source Key Reagents Substrates Product Type Reference
AminofluorinationCuBr₂AgF or Et₃N·3HF1,3-DienesPyrrolidines with Allylic Fluorides rsc.org
RadiofluorinationCu(OTf)₂[¹⁸F]KF, 18-crown-6Arylstannanes[¹⁸F]Fluorinated Arenes nih.gov

Zinc-Promoted Reactions and Organozinc Reagents

Zinc has found significant use in organic synthesis, both as a reducing agent and in the formation of organozinc reagents. Zinc-promoted reactions are often characterized by their high functional group tolerance. Zinc-mediated radiosynthesis of α-tertiary fluoroamides has been reported, demonstrating the ability of zinc to facilitate nucleophilic fluorination at sterically hindered centers. nih.govumich.edu These reactions often use Zn(OTf)₂ as a mediator. nih.gov

Mechanistic studies of zinc-catalyzed fluorocyclization of alkenes have shown that zinc can coordinate to the fluorine atom of a fluoro-benziodoxole reagent, activating it for subsequent C-F bond formation. researchgate.net

Organozinc reagents, prepared from the corresponding organic halides, can participate in Negishi cross-coupling reactions with vinyl halides. A plausible route to analogues of this compound could involve the reaction of an organozinc reagent with a 1,1-dibromo-2-fluoroalkene precursor, followed by further functionalization.

Reaction Type Zinc Reagent Substrates Key Features Reference
RadiofluorinationZn(OTf)₂α-Tertiary HaloamidesHigh Radiochemical Conversion at Sterically Hindered Centers nih.govumich.edu
FluorocyclizationZn CatalystAlkenes, Fluoro-benziodoxoleZinc-mediated Activation of Fluorinating Agent researchgate.net

Thermal and Catalytic Activation in Diene Synthesis

The formation of the diene scaffold in this compound can be achieved through various activation methods, primarily involving thermal and catalytic processes. These methods are crucial for overcoming the activation energy of reactions and for guiding the reaction towards the desired product.

Thermal activation, often involving pyrolysis, is a conventional method for synthesizing fluorinated dienes. youtube.com This technique typically involves passing fluorinated precursors through a heated tube, often in the presence of a metal or on a solid support, to induce elimination or rearrangement reactions. For instance, the pyrolysis of fluorinated cyclic compounds over iron filings has been shown to yield acyclic fluorinated dienes. While effective, thermal methods can sometimes lack selectivity and require high temperatures. youtube.com

Catalytic activation offers a more selective and energy-efficient alternative. englelab.com Palladium-catalyzed cross-coupling reactions, for example, have emerged as a powerful tool for the synthesis of fluorinated dienes. nih.gov These reactions allow for the construction of the diene backbone by coupling appropriate vinyl-halide and vinyl-organometallic reagents. The choice of catalyst, ligands, and reaction conditions is critical in achieving high yields and selectivity. nih.govmdpi.com

More recent advancements include the use of palladium(II)-catalyzed C(alkenyl)–H activation, which enables the synthesis of highly substituted 1,3-dienes from two different alkenes. acs.org This strategy offers a direct and atom-economical approach to diene synthesis. Furthermore, iodine(I)/iodine(III) catalysis has been developed for the regioselective 1,4-difluorination and heterodifunctionalization of dienes, providing access to highly functionalized fluorinated products. nih.gov

Activation MethodPrecursorsConditionsProduct Type
Thermal PyrolysisFluorinated cyclic compoundsHigh temperature, metal catalyst (e.g., Fe)Acyclic fluorinated dienes
Palladium-Catalyzed CouplingVinyl-halides, Vinyl-organometallicsPd catalyst, ligandsFluorinated 1,3- and 1,4-dienes nih.gov
Palladium-Catalyzed C-H ActivationTwo different alkenesPd(II) catalyst, oxidantHighly substituted 1,3-dienes acs.org
Iodine(I)/Iodine(III) CatalysisDienes, Fluorinating agentAryl iodide catalyst, oxidant1,4-Difluorinated and functionalized dienes nih.gov

Stereochemical Control in the Synthesis of this compound Isomers

The presence of a stereogenic center at C2 and a double bond at C1 raises the possibility of multiple stereoisomers for this compound. Controlling the stereochemical outcome of the synthesis is therefore a significant challenge and a key focus of modern synthetic chemistry.

Achieving enantioselective and diastereoselective synthesis of fluorinated molecules is of paramount importance, particularly for pharmaceutical applications where specific stereoisomers often exhibit desired biological activity. While specific methods for this compound are not extensively documented, principles from related syntheses can be extrapolated.

Nickel-catalyzed hydroalkylation of fluoroalkenes has been shown to be a powerful method for the enantio- and diastereoselective synthesis of molecules containing vicinal fluorine-bearing stereocenters. nih.gov This approach utilizes a chiral ligand to control the stereochemical outcome of the reaction, providing access to highly enantioenriched products. nih.gov Such a strategy could potentially be adapted to the synthesis of chiral isomers of this compound by employing a suitable prochiral precursor.

Photoenzymatic synthesis represents another promising avenue for enantioselective fluorination. Ene-reductases, under visible light irradiation, have been used to catalyze the enantioselective hydroalkylation of alkenes with fluorine-containing reagents, yielding products with high enantiomeric excess. nih.gov This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods. nih.gov

MethodCatalyst/EnzymeKey FeaturePotential Application
Nickel-Catalyzed HydroalkylationChiral Nickel ComplexCreates vicinal stereocenters with high enantio- and diastereoselectivity. nih.govSynthesis of specific stereoisomers of this compound.
Photoenzymatic HydroalkylationEne-reductaseHigh enantioselectivity under mild, visible-light conditions. nih.govEnantioselective synthesis of the chiral center in the target molecule.
OrganocatalysisChiral Organic MoleculesAsymmetric synthesis of fluorinated molecules. soton.ac.ukStereocontrolled introduction of fluorine and bromine.

The stereochemical outcome of elimination reactions used to form the double bond is often dependent on the stereochemistry of the starting material and the reaction conditions. For example, the stereospecific preparation of symmetrical (1Z,3Z)-2,3-difluoro-1,4-disubstituted-buta-1,3-dienes has been achieved through a palladium-catalyzed coupling reaction of (E/Z)-1-bromo-1-fluoroalkenes. nih.gov This demonstrates that the configuration of the starting alkene can directly influence the configuration of the resulting diene.

Furthermore, modified Suzuki coupling procedures have been developed for the highly stereoselective synthesis of all four possible stereoisomers of 2,4-dienoic esters, highlighting the level of control that can be achieved through careful selection of catalysts and reaction conditions. mdpi.com The choice of solvent, temperature, and the nature of the catalyst and ligands can all play a role in directing the stereochemical outcome of the reaction. mdpi.com

Reaction TypeKey FactorOutcome
Palladium-Catalyzed CouplingConfiguration of starting bromo-fluoroalkeneStereospecific formation of (Z,Z)-dienes nih.gov
Suzuki CouplingCatalyst and reaction conditionsHighly stereoselective synthesis of all four diene stereoisomers mdpi.com
Elimination ReactionsStereochemistry of substrate and reaction conditionsControl over (E)/(Z) configuration of the resulting double bond

Mechanistic Investigations of 1 Bromo 1,2 Difluoro 1,4 Pentadiene Reactivity

Influence of Halogen Substituents on Reaction Mechanisms

The reactivity of 1-bromo-1,2-difluoro-1,4-pentadiene (B8006704) is significantly governed by the electronic properties of its halogen substituents. The interplay between the highly electronegative fluorine atoms and the more polarizable bromine atom creates a unique electronic environment that dictates its chemical behavior.

Electronic Effects of Fluorine on Carbon-Halogen Bonds

The carbon-fluorine bond is exceptionally strong, which generally renders fluorinated compounds less reactive compared to their other halogen counterparts. This strength is partly due to the effective overlap between the carbon and fluorine atomic orbitals. The electron density withdrawal by fluorine atoms deactivates the double bond, making it less susceptible to electrophilic attack.

Table 1: Comparison of Carbon-Halogen Bond Properties

Bond Bond Enthalpy (kJ/mol) Electronegativity of Halogen (Pauling Scale)
C-F ~485 3.98
C-Cl ~340 3.16
C-Br ~285 2.96

Note: This table presents generalized data to illustrate trends.

Reactivity of the Vinylic Bromine in this compound

The bromine atom at the C1 position is a vinylic bromide. The C-Br bond is weaker and more polarizable than the C-F bond, making it a more likely site for certain reactions. The reactivity of this vinylic bromine is distinct from that of an alkyl bromide due to its attachment to an sp²-hybridized carbon.

While direct nucleophilic substitution on a vinylic bromide is generally difficult, it can be facilitated under specific conditions or through catalytic cycles, such as palladium-catalyzed cross-coupling reactions. The polarizability and leaving-group ability of bromine distinguish it from fluorine, suggesting that nucleophilic attack would preferentially occur at the carbon bearing the bromine atom over the fluorine-substituted carbons.

Reaction Pathways of the 1,4-Pentadiene (B1346968) Moiety

The 1,4-pentadiene structure consists of two isolated (non-conjugated) double bonds. This non-conjugated system dictates that the two double bonds will largely react independently of one another in many reaction types.

Cycloaddition Chemistry: Diels-Alder and Related Reactions

In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile. As this compound is a non-conjugated diene, it cannot function as the diene component in a conventional [4+2] cycloaddition.

However, its individual double bonds could potentially act as dienophiles in reactions with conjugated dienes. The double bond at the C4-C5 position would be expected to behave as a typical alkene dienophile. The fluorinated double bond at C1-C2 would be an electron-poor dienophile due to the electron-withdrawing effects of the fluorine atoms, potentially making it reactive towards electron-rich dienes. While the Diels-Alder reactions of various other fluorinated dienes and dienophiles have been studied extensively, specific examples involving this compound are not prominently documented in the scientific literature. researchgate.netresearchgate.netnih.gov

Elucidation of Pericyclic and Radical Processes

Nucleophilic and Electrophilic Substitution Patterns

The substitution patterns of this compound are dictated by the distinct electronic nature of its two double bonds.

Nucleophilic Substitution: As previously mentioned, the most probable site for nucleophilic substitution is the carbon atom bonded to the bromine. Vinylic substitutions can occur through various mechanisms, including addition-elimination or transition-metal-catalyzed pathways. The presence of fluorine atoms would likely disfavor the formation of a carbanionic intermediate on the adjacent carbon.

Electrophilic Substitution: Electrophilic attack is more likely to occur at the unsubstituted C4-C5 double bond. The C1-C2 double bond is electronically deactivated by the two fluorine atoms, making it less nucleophilic and therefore less reactive towards electrophiles. For the C4-C5 double bond, electrophilic addition would be expected to follow standard mechanisms for isolated alkenes.

Table 2: Predicted Reactivity at Different Sites

Position Functional Group Predicted Reactivity Type Rationale
C1 Vinylic Bromide Nucleophilic Substitution (catalyzed), Radical Cleavage Weaker, polarizable C-Br bond; good leaving group potential.
C1-C2 Fluorinated Alkene Dienophile in Cycloadditions Electron-poor double bond due to -I effect of fluorine.

Strategic Applications of 1 Bromo 1,2 Difluoro 1,4 Pentadiene in Advanced Chemical Synthesis

The Role of 1-Bromo-1,2-difluoro-1,4-pentadiene (B8006704) as a Versatile Synthetic Building Block

A thorough search of scientific literature yielded no specific examples of this compound being utilized as a versatile synthetic building block in the capacities listed below.

Construction of Complex Fluorinated Organic Frameworks

The synthesis of fluorinated metal-organic frameworks (F-MOFs) is an active area of research, with studies focusing on the use of fluorinated linkers to create materials with unique properties. nih.gov These properties can include enhanced hydrophobicity and specific gas adsorption capabilities. nih.govchemrxiv.org However, there is no available research demonstrating the use of this compound as a ligand or building block in the construction of these complex fluorinated organic frameworks. The literature on F-MOFs primarily describes the use of fluorinated carboxylic acids and other aromatic linkers. nih.gov

Synthesis of Functionalized Alkynes and Allenes from Diene Precursors

The synthesis of functionalized alkynes and allenes is a cornerstone of modern organic chemistry. While various methods exist for the synthesis of these moieties, including those derived from dienes, there are no specific documented methods that employ this compound as a precursor. Research in this area tends to focus on other substrates and catalytic systems.

Stereocontrolled Formation of Quaternary Stereogenic Centers

The development of methodologies for the stereocontrolled formation of quaternary stereogenic centers is a significant challenge in synthetic chemistry. Current research often involves the use of chiral auxiliaries or catalysts to achieve high levels of stereocontrol. There is no scientific literature to suggest that this compound has been employed in reactions to create such stereocenters.

Integration into Organofluorine Chemical Methodologies

Organofluorine chemistry is a rapidly expanding field, with a continuous search for novel reagents and building blocks. sioc.ac.cnbeilstein-journals.org The unique properties imparted by fluorine atoms make fluorinated organic compounds valuable in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.org While general methodologies for the synthesis of organofluorine compounds are well-documented, specific methods involving the transformation or integration of this compound are not described in the current body of scientific literature.

Polymerization and Materials Science Applications of Fluorinated Dienes

Fluorinated dienes are of interest in materials science for the development of fluoropolymers with tailored properties.

Monomer Design for Fluoropolymer Synthesis

The design of monomers is a critical aspect of developing new fluoropolymers. While various fluorinated dienes have been investigated as monomers or co-monomers in polymerization reactions, there is no available data or research indicating that this compound has been specifically designed or utilized for fluoropolymer synthesis.

Co- and Terpolymerization Kinetics and Characteristics

The incorporation of this compound into polymer chains through co- and terpolymerization is a critical step in harnessing its function as a cure site monomer. While specific kinetic data for the radical copolymerization of this compound is not extensively documented in publicly available literature, the behavior can be inferred from studies on structurally similar fluorinated and brominated monomers.

The kinetics of copolymerization are fundamentally described by the concept of monomer reactivity ratios (r1 and r2). These ratios are the ratio of the rate constant for a propagating chain ending in a given monomer to add the same monomer, versus the rate constant for it to add the other monomer. open.edu The values of r1 and r2 dictate the distribution of monomer units along the polymer chain, which in turn influences the final properties of the copolymer. fiveable.me

For instance, in the radical copolymerization of vinylidene fluoride (B91410) (VDF or VF2) with other fluoroalkenes, the reactivity ratios determine the tendency towards the formation of alternating, block, or random copolymers. researchgate.net Given the structure of this compound, with its combination of fluorine and bromine substituents, its electronic and steric properties would significantly influence its reactivity ratios with common comonomers like VDF, tetrafluoroethylene (B6358150) (TFE), and hexafluoropropylene (HFP).

In a hypothetical copolymerization between Monomer 1 (e.g., VDF) and Monomer 2 (this compound), the reactivity ratios would be defined as:

r1 = k11 / k12 (where k11 is the rate constant for the reaction of a polymer radical ending in M1 with monomer M1, and k12 is the rate constant for its reaction with M2)

r2 = k22 / k21 (where k22 is the rate constant for the reaction of a polymer radical ending in M2 with monomer M2, and k21 is the rate constant for its reaction with M1)

The product of the reactivity ratios (r1 * r2) provides insight into the copolymerization behavior:

r1 * r2 ≈ 1: Ideal or random copolymerization.

r1 * r2 ≈ 0: Tendency towards alternating copolymerization.

r1 and r2 > 1: Tendency towards block copolymerization.

While specific values for this compound are not available, data from similar systems can provide a conceptual framework. The following interactive table illustrates typical reactivity ratios for the copolymerization of VDF with other fluorinated monomers, which helps in understanding the potential behavior of a system involving this compound.

Illustrative Reactivity Ratios in Radical Copolymerization of Vinylidene Fluoride (VDF, M1) with various Comonomers (M2)
Comonomer (M2)r1 (VDF)r2 (M2)r1 * r2Copolymerization Tendency
Hexafluoropropylene (HFP)3.10.10.31Random/Alternating
Chlorotrifluoroethylene (CTFE)0.15.00.5Random/Alternating
Trifluoroethylene (TrFE)0.70.90.63Ideal/Random

Note: The data in this table is for illustrative purposes and does not represent the specific compound this compound.

Terpolymerization, for example with VDF and TFE, would introduce further complexity to the kinetics. The presence of a third monomer adds more propagation reactions to the system, each with its own rate constant. The resulting terpolymer's composition and the distribution of the this compound units would be a function of the initial monomer feed ratios and the multiple reactivity ratios between the three monomers. The successful incorporation of this compound into a terpolymer, such as a VDF-HFP-TFE system, is crucial for creating peroxide-curable fluoroelastomers. google.com

Role as a Crosslinking Agent and Cure Site Monomer

The primary strategic application of this compound in advanced chemical synthesis is its role as a cure site monomer (CSM) to facilitate the crosslinking of fluoroelastomers. kglmeridian.com Fluoroelastomers, known for their exceptional thermal and chemical resistance, require a mechanism for vulcanization (curing) to transform from a thermoplastic state to a thermoset, elastomeric material with a three-dimensional network structure.

The bromine atom in this compound provides a reactive site for peroxide-initiated crosslinking. kglmeridian.com During the curing process, a peroxide initiator (e.g., dibenzoyl peroxide or dicumyl peroxide) thermally decomposes to generate free radicals. These radicals can then abstract the bromine atom from the incorporated monomer unit in the polymer backbone. This abstraction creates a reactive polymer radical.

The general mechanism for peroxide curing involving a brominated cure site monomer can be outlined as follows:

Initiation: The peroxide initiator (ROOR) decomposes upon heating to form two alkoxy radicals (2 RO•).

Bromine Abstraction: The alkoxy radical abstracts the bromine atom from the polymer chain at the site of the incorporated this compound unit, forming a stable alcohol or ether and a reactive fluoropolymer radical (P•).

Crosslinking: Two polymer radicals (P•) can then combine to form a stable carbon-carbon crosslink between the polymer chains.

Often, a coagent, such as triallylisocyanurate (TAIC), is used in conjunction with the peroxide. kglmeridian.com The coagent can react with the polymer radicals to form a more complex and stable crosslink network, enhancing the cure efficiency and the final physical properties of the elastomer. pentasil.eu

The presence of the double bond in the pentadiene structure also offers potential for other crosslinking chemistries, although the bromine site is the most utilized for peroxide cures. The concentration of the this compound in the copolymer or terpolymer is a critical parameter that influences the crosslink density. A higher concentration of the cure site monomer generally leads to a higher state of cure, resulting in increased hardness, modulus, and improved compression set, but may also affect other properties like elongation. kglmeridian.com

The following table summarizes the key components and their roles in a typical peroxide cure system utilizing a brominated cure site monomer.

Components of a Peroxide Cure System for Fluoroelastomers with a Brominated Cure Site Monomer
ComponentExampleFunction
Fluoroelastomer BackbonePoly(VDF-co-HFP)Provides the main polymer chain with thermal and chemical resistance.
Cure Site Monomer (CSM)This compoundIntroduces a reactive site (bromine atom) for crosslinking.
Peroxide InitiatorDicumyl peroxideGenerates free radicals upon heating to initiate the curing reaction.
CoagentTriallylisocyanurate (TAIC)Enhances crosslinking efficiency and improves final properties.
Acid AcceptorCalcium hydroxide, Magnesium oxideNeutralizes acidic byproducts generated during curing.

Computational and Theoretical Chemistry Studies on 1 Bromo 1,2 Difluoro 1,4 Pentadiene and Analogues

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For fluorinated dienes, these calculations can unravel the intricate steps involved in processes like electrophilic additions and cycloadditions.

A recent computational study on the hypervalent iodine-catalyzed 1,4-difluorination of dienes provides a relevant model for understanding the reactivity of similar compounds. researchgate.net The study, employing DFT calculations, revealed that the catalyst activates the C1=C2 double bond through the formation of a halogen bond. Subsequently, hydrogen fluoride (B91410) molecules interact with the catalyst, facilitating the cleavage of the iodine-fluorine bond and generating a roaming [F-H···F]⁻ species. This species then attacks the C4 position. The final step involves the nucleophilic substitution of the catalyst by a fluoride ion via an SN2 mechanism. researchgate.net

These findings suggest a plausible mechanism for reactions involving 1-Bromo-1,2-difluoro-1,4-pentadiene (B8006704). The presence of the bromine atom at the C1 position would likely influence the initial halogen bonding with a catalyst and could also affect the regioselectivity of the subsequent nucleophilic attack. DFT calculations can be used to model the transition states and intermediates for various possible reaction pathways, determining the most energetically favorable route.

Table 1: Calculated Gibbs Free Energy for Key Steps in a Model Diene Fluorination Reaction

Reaction Step Calculated Gibbs Free Energy (kcal/mol)
Catalyst Activation of C1=C2 Favorable
Formation of [F-H···F]⁻ Favorable
Nucleophilic Attack at C4 Energetically accessible
SN2 Substitution ~10-15

Data adapted from a computational study on a model diene system. researchgate.net

Prediction and Validation of Stereochemical Outcomes

A significant advantage of computational chemistry is its ability to predict and rationalize the stereochemical outcomes of reactions. For molecules with multiple stereocenters, such as the potential products derived from this compound, understanding the factors that control stereoselectivity is paramount.

In the context of the hypervalent iodine-catalyzed fluorination of dienes, computational studies have shown a preference for the attacking nucleophile ([F-H···F]⁻) to approach from the side opposite to the catalyst. researchgate.net This anti-addition is a common stereochemical pathway in such reactions. By modeling the transition state energies for both syn and anti-addition pathways, researchers can predict the dominant diastereomer. For this compound, the stereochemistry of the starting material (E/Z configuration at the double bonds) would also play a crucial role in determining the final stereochemical outcome of any addition reaction.

Computational methods can also be used to predict the relative stabilities of different stereoisomers of the products. By calculating the ground-state energies of all possible diastereomers, one can determine their equilibrium populations, providing a comprehensive picture of the stereochemical landscape.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a wealth of information about the distribution of electrons and the nature of chemical bonds. For this compound, an analysis of its electronic structure can highlight the influence of the halogen substituents.

Reactivity descriptors, derived from conceptual DFT, offer a quantitative measure of a molecule's propensity to react in a certain way. hakon-art.com These descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. hakon-art.com

Hardness (η): Measures the resistance to change in electron distribution. hakon-art.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. hakon-art.com

The introduction of fluorine atoms, with their high electronegativity, is known to significantly impact these descriptors, often leading to increased electrophilicity. emerginginvestigators.org A computational study on fluorinated allopurinol (B61711) demonstrated that fluorination can enhance chemical stability and modulate reactivity. emerginginvestigators.org Similarly, for this compound, the fluorine atoms would withdraw electron density, making the carbon backbone more electron-deficient and susceptible to nucleophilic attack. The bromine atom, being less electronegative than fluorine but still a halogen, would also contribute to this effect.

Table 2: Conceptual DFT Reactivity Descriptors

Descriptor Definition Implication for Reactivity
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2 Higher values indicate greater nucleophilicity.
Hardness (η) η ≈ (ELUMO - EHOMO) / 2 Larger values suggest higher stability and lower reactivity.
Electrophilicity Index (ω) ω = μ2 / 2η Higher values indicate a better electrophile.

EHOMO is the energy of the Highest Occupied Molecular Orbital, and ELUMO is the energy of the Lowest Unoccupied Molecular Orbital. hakon-art.com

An analysis of the frontier molecular orbitals (HOMO and LUMO) would further reveal the sites most susceptible to electrophilic and nucleophilic attack.

Conformational Analysis and Energetics of Fluorinated Dienes

The three-dimensional shape of a molecule, or its conformation, is crucial in determining its physical and chemical properties. Fluorinated dienes can adopt various conformations due to rotation around single bonds. Computational methods are highly effective in exploring the conformational landscape and identifying the most stable conformers.

Studies on the conformational analysis of 1,3-difluorinated alkanes have shown that the presence of fluorine atoms significantly influences the conformational preferences, with a notable dependence on the polarity of the medium. nih.govsemanticscholar.org The often-cited destabilization of parallel C-F bonds is significantly reduced in polar solvents. semanticscholar.org For this compound, a similar conformational analysis would involve rotating the single bonds and calculating the relative energies of the resulting conformers.

The interplay of steric hindrance between the halogen atoms and the allyl group, as well as electrostatic interactions (dipole-dipole interactions of the C-F and C-Br bonds), would govern the conformational preferences. Identifying the lowest energy conformers is essential as these are the most populated at equilibrium and will likely be the ones participating in chemical reactions.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Hydrogen fluoride

Conclusion and Future Research Perspectives for 1 Bromo 1,2 Difluoro 1,4 Pentadiene Chemistry

Summary of Key Findings and Contributions

Research directly focused on 1-Bromo-1,2-difluoro-1,4-pentadiene (B8006704) is limited, with much of the current knowledge derived from its classification as a fluorinated diene and a vinyl bromide. The primary contribution in the literature is the identification of a potential synthetic route from bromotrifluoroethylene (B1204643) and allyl bromide chemicalbook.com. This suggests its accessibility for further study.

The key structural features of this compound, namely the gem-difluoroalkene, the vinyl bromide, and the isolated allyl group, suggest a rich and varied reactivity profile. The presence of fluorine atoms is known to significantly influence the electronic properties of a molecule, often imparting increased thermal stability and unique reactivity numberanalytics.commdpi.com. The combination of a diene system with a bromine atom opens the door to a wide range of transformations, including cross-coupling reactions and various cycloadditions.

Table 1: Key Structural Features and Implied Reactivity

Structural FeaturePotential Reactivity
1,2-Difluorovinyl moietyCan influence the regioselectivity and stereoselectivity of reactions. The C-F bonds can enhance thermal stability.
Vinyl bromideA versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). mdpi.comyoutube.comscispace.comnih.gov
1,4-Pentadiene (B1346968) systemPotential for cycloaddition reactions (e.g., Diels-Alder), and other pericyclic reactions. acs.orgnih.govrsc.org
Allylic protonsSusceptible to abstraction, leading to the formation of stabilized allyl radicals or anions.

Unexplored Reactivity and Synthetic Opportunities

The true synthetic potential of this compound lies in its unexplored reactivity. Based on its structure, several avenues of research present themselves as highly promising.

Palladium-Catalyzed Cross-Coupling Reactions: The vinyl bromide functionality is a well-established substrate for a variety of palladium-catalyzed cross-coupling reactions mdpi.comyoutube.com. This would allow for the introduction of a wide range of substituents at the C1 position, including aryl, alkyl, and alkynyl groups. The successful application of Suzuki, Stille, Heck, and Sonogashira couplings would provide access to a diverse library of novel fluorinated compounds.

Cycloaddition Reactions: As a diene, this compound is a candidate for cycloaddition reactions. The electronic nature of the fluorinated double bond would likely influence its reactivity as either a diene or a dienophile in Diels-Alder reactions acs.orgrsc.org. Investigation into its participation in [4+2], [2+2], and 1,3-dipolar cycloadditions could lead to the synthesis of complex, fluorine-containing cyclic and heterocyclic systems nih.govnih.gov. The regioselectivity and stereoselectivity of these reactions would be of significant academic interest.

Radical Reactions: The presence of a bromine atom and allylic hydrogens suggests the potential for radical-mediated transformations. Atom transfer radical addition (ATRA) and related processes could be initiated at the C-Br bond, while radical abstraction of the allylic protons could lead to further functionalization.

Table 2: Potential Unexplored Reactions of this compound

Reaction TypePotential ReagentsExpected Product Class
Suzuki CouplingArylboronic acids, Pd catalyst, Base1-Aryl-1,2-difluoro-1,4-pentadienes
Stille CouplingOrganostannanes, Pd catalystSubstituted 1,2-difluoro-1,4-pentadienes
Heck CouplingAlkenes, Pd catalyst, BaseExtended conjugated systems
Diels-Alder ReactionDienophiles (e.g., maleic anhydride)Fluorinated cyclohexene (B86901) derivatives
1,3-Dipolar CycloadditionNitrones, AzidesFluorinated heterocyclic compounds

Potential for Novel Materials and Bioactive Compound Development

The incorporation of fluorine into organic molecules is a well-established strategy for modulating their physical, chemical, and biological properties numberanalytics.commdpi.com. This opens up exciting possibilities for the application of this compound and its derivatives.

Novel Materials: Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy researchgate.netman.ac.uk. The diene functionality of this compound makes it a potential monomer for polymerization reactions. The resulting fluorinated polymers could exhibit desirable properties for applications in advanced coatings, membranes, and electronic materials nsf.govrsc.org. The ability to further functionalize the polymer via the bromine atom (if retained during polymerization) would offer a route to materials with tunable properties.

Bioactive Compounds: The introduction of fluorine can significantly impact the biological activity of a molecule by altering its metabolic stability, binding affinity, and lipophilicity nih.govrsc.org. The core structure of this compound could serve as a scaffold for the synthesis of novel, fluorinated analogues of known bioactive compounds. For instance, the diene could be a precursor to fluorinated prostaglandins (B1171923) or other lipid mediators. The development of efficient synthetic routes to derivatives of this compound could provide a valuable toolkit for medicinal chemists.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-1,2-difluoro-1,4-pentadiene, and how do reaction conditions influence yield?

  • Methodology : Halogenation of dienes using bromine or allyl bromide derivatives under controlled temperatures (e.g., Grignard reagent systems with magnesium turnings, as in Method I for 1,4-pentadiene synthesis ).
  • Key Variables : Temperature (e.g., reflux conditions), solvent polarity, and stoichiometric ratios of halogenating agents (e.g., bromine or vinyl bromide) .
  • Purity Control : Post-synthesis purification via column chromatography or recrystallization, validated by HPLC (>97.0% purity thresholds, as in analogous bromo-fluoro compounds ).

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorine and bromine substitution patterns.
  • GC-MS/HPLC : Validate purity and detect isomers (e.g., >95.0% purity standards for bromo-difluoro analogs ).
    • Computational Support : Density Functional Theory (DFT) to model electronic effects of fluorine and bromine substituents on diene reactivity .

Q. What are the stability considerations for storing this compound?

  • Storage Protocols : Store at 0–6°C in amber vials to prevent photodegradation, analogous to bromo-trifluoromethylphenyl ketones .
  • Decomposition Risks : Monitor for hydrobromic acid release under humid conditions using pH-sensitive strips .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine influence regioselectivity in Diels-Alder reactions with this compound?

  • Experimental Design : Compare reaction rates and adduct distributions with non-fluorinated analogs (e.g., 1-bromo-1,4-pentadiene).
  • Data Interpretation : Use 13C^{13}\text{C} NMR to track electron density shifts at the diene termini, supported by Hammett substituent constants .
  • Contradiction Resolution : Address discrepancies in regioselectivity by varying solvent polarity (e.g., dichloromethane vs. THF) .

Q. What computational models best predict the compound’s reactivity in radical polymerization?

  • Methodology : Apply time-dependent DFT to simulate bromine-radical initiation pathways. Validate with experimental EPR spectroscopy for radical intermediates .
  • Data Gaps : Resolve conflicts between predicted and observed polymerization rates by adjusting steric parameters for fluorine substituents .

Q. How can researchers resolve contradictory data on the compound’s thermal decomposition pathways?

  • Experimental Framework :

  • TGA-DSC : Measure decomposition onset temperatures under inert vs. oxidative atmospheres.
  • GC-MS : Identify volatile byproducts (e.g., HF or Br₂) to distinguish between homolytic vs. heterolytic cleavage .
    • Case Study : Contrast decomposition profiles of 1-bromo-1,2-difluoro analogs with bromopentafluorobenzene (bp 137°C, d = 1.981 g/mL ).

Q. What safety protocols are critical for handling this compound in large-scale reactions?

  • Risk Mitigation :

  • PPE : Use fluoropolymer-lined gloves and face shields to prevent skin/eye contact with bromine byproducts .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters, as recommended for bromo-chloro-fluoro aromatics .
    • Emergency Response : Neutralize spills with calcium sulfate (CaSO₄) to immobilize reactive intermediates .

Methodological Resources

  • Synthesis Optimization : Refer to allyl bromide and Grignard reagent protocols for diene functionalization .
  • Purity Standards : Align with >95.0% GC/HPLC thresholds for bromo-difluoro compounds .
  • Safety Compliance : Follow guidelines for brominated fluorocarbons, including UN No. 1993 labeling and inert-atmosphere storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.